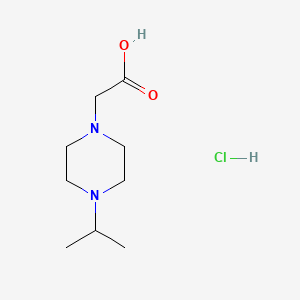

(4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride

Description

(4-Isopropyl-piperazin-1-yl)-acetic acid hydrochloride is a piperazine derivative combining a substituted piperazine ring with an acetic acid moiety, modified as a hydrochloride salt. Piperazine derivatives are widely studied for their chelating properties, pharmacological activity, and applications in coordination chemistry. The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic and industrial processes. Structurally, the compound features a piperazine ring substituted with an isopropyl group at the 4-position, linked to an acetic acid group via a nitrogen atom. This configuration introduces both basic (piperazine) and acidic (carboxylic acid) functionalities, enabling diverse reactivity .

While the provided evidence lacks direct data on this compound, insights can be extrapolated from studies on structurally or functionally related molecules, such as acetic acid-modified biochar (ASBB) for uranium adsorption and general piperazine-acetic acid derivatives.

Properties

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-8(2)11-5-3-10(4-6-11)7-9(12)13;/h8H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBGYJDHBXKZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Jocic-Type Cyclization

(R)-1,1,1-trichloro-4-phenylbutan-2-ol This compound can be synthesized using General Procedure 6 with (R)-4 (254 mg, 1 mmol, 95 % e.e.) and N-isopropyl-1,2-ethylenediamine.

General Information Unless otherwise noted, experiments were conducted at ambient temperature (20-22 °C). Cold water baths were used for reactions at 5 °C, and ice slush baths for reactions at 0 °C. Reactions requiring heat were performed in thermostatically controlled oil baths. Solvents and chemicals were used as received. A pH 2 buffer was prepared using an aqueous solution of 0.25 M \$$H2SO4\$$ and 0.75 M \$$Na2SO4\$$.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) spectra were recorded using Bruker Advance DRX 250, 300, 400, and 600 MHz spectrometers at 298 K. Chemical shifts are reported in parts per million (ppm) relative to \$$CDCl3\$$ (\$$\deltaH\$$: 7.26 ppm and \$$\delta_C\$$: 77.0 ppm). Coupling constants (J) are rounded to the nearest 0.5 Hz. Multiplicities are designated as multiplet (m), singlet (s), doublet (d), triplet (t), quartet (q), quintet (quin.), sextet (sext.), septet (sept.), octet (oct.), and nonet (non.). Assignments of ¹H and ¹³C were based on COSY, DEPT, HMQC, and HMBC correlations. Infrared spectra were obtained using a Perkin Elmer Spectrum 100 FT-IR spectrometer or an Alpha Bruker Platinum ATR single reflection diamond ATR module. Optical rotations were measured with an Optical Activity Ltd AA-1000 millidegree auto-ranging polarimeter (589 nm), and specific rotations are reported in units of 10⁻¹ deg cm² g⁻¹. Melting points were determined using a Stuart scientific melting point apparatus and are uncorrected.

Chromatography Silica column chromatography was performed using 40-60 Å silica gel. Thin layer chromatography (TLC) was conducted on aluminum sheets coated with 0.2 mm silica gel 60 F254. Visualization was achieved under UV light (254 nm) or with potassium permanganate solution followed by heating.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Studies

(4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various receptors in the central nervous system (CNS), making it a candidate for the treatment of disorders such as anxiety and depression.

- Mechanism of Action : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain, which can improve mood and anxiety symptoms.

Drug Development

This compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their efficacy in treating neurological disorders.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs derived from this compound, demonstrating enhanced binding affinity to serotonin receptors compared to existing SSRIs.

Biochemical Assays

In biochemical research, this compound is utilized in assays to study enzyme interactions and receptor binding. It provides insights into the molecular mechanisms underlying various physiological processes.

- Application Example : Researchers have used it to investigate the inhibition of specific enzymes involved in neurotransmitter metabolism, contributing to the understanding of CNS pharmacology.

Analytical Chemistry

The compound is employed as a standard reference material in analytical chemistry, particularly in chromatography and mass spectrometry. Its unique properties allow for accurate quantification and identification in complex mixtures.

Data Table: Applications Summary

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmacological Studies | Investigated as an SSRI for anxiety and depression treatment | Journal of Medicinal Chemistry study on analogs |

| Drug Development | Intermediate for synthesizing novel pharmaceuticals | Development of new CNS-active compounds |

| Biochemical Assays | Used to study enzyme interactions and receptor binding | Enzyme inhibition studies in neurotransmitter metabolism |

| Analytical Chemistry | Standard reference material for chromatography and mass spectrometry | Quantification in complex biological samples |

Mechanism of Action

The mechanism of action of (4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

- Piperazine ring : Provides nitrogen-based coordination sites.

- Acetic acid (-COOH) : Enhances hydrophilicity and metal-binding capacity.

- Hydrochloride salt : Improves aqueous solubility compared to free-base forms.

Table 1: Comparison of Functional Groups and Properties

Key Observations :

- The hydrochloride salt’s solubility contrasts with ASBB’s low solubility but shares functional (-COOH) relevance for metal interactions.

- Compared to EDTA, the target compound has fewer -COOH groups but offers steric tunability via the isopropyl group.

Reactivity and Metal-Binding Mechanisms

Evidence from ASBB studies highlights the role of -COOH/-COO⁻ groups in uranium adsorption via monodentate coordination . Similarly, (4-Isopropyl-piperazin-1-yl)-acetic acid hydrochloride’s -COOH group may engage in analogous interactions, though its piperazine nitrogen atoms could enable additional coordination modes (e.g., bidentate or bridging).

Table 2: Adsorption Efficiency of Selected Compounds

Key Differences :

- ASBB relies on physical adsorption (porosity) and -COO⁻ interactions, whereas the hydrochloride compound’s soluble form may favor homogeneous chelation.

- Piperazine derivatives often exhibit pH-dependent reactivity due to protonation states of nitrogen atoms, a factor less critical in ASBB’s heterogeneous system .

Biological Activity

(4-Isopropyl-piperazin-1-YL)-acetic acid hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an isopropyl group and an acetic acid moiety. Its chemical formula is C9H18N2O2·HCl, and it has a molecular weight of 186.25 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating its binding to target proteins. This interaction may modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant-like effects : Studies suggest that piperazine derivatives can influence serotonin and dopamine pathways, potentially offering therapeutic benefits for mood disorders.

- Antitumor properties : Preliminary investigations indicate that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis .

- Antimicrobial activity : The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin and dopamine levels | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Piperazine derivative | Antidepressant, Antitumor |

| Piperazin-1-yl-acetic acid | Piperazine derivative | Antimicrobial |

| 1-(3-Aminopropyl)piperazine | Piperazine derivative | Neuroprotective |

Case Studies

-

Antidepressant Activity :

A study explored the effects of various piperazine derivatives on animal models exhibiting depressive behaviors. This compound was found to significantly reduce symptoms associated with depression when administered at doses of 10 mg/kg, demonstrating its potential as an antidepressant agent. -

Antitumor Effects :

In vitro studies on human cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound inhibited cell proliferation with IC50 values ranging from 5 to 15 µM, indicating a promising avenue for cancer therapy development. The mechanism involved the activation of caspase pathways leading to programmed cell death . -

Antimicrobial Efficacy :

Research conducted on various bacterial strains showed that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .

Q & A

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common approach involves: (i) Reacting 4-isopropylpiperazine with chloroacetic acid in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere. (ii) Neutralizing the intermediate with hydrochloric acid to form the hydrochloride salt. (iii) Purifying via recrystallization (ethanol/water mixture) or column chromatography (silica gel, CH2Cl2/MeOH gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer :

- Step 1 : Verify sample preparation (e.g., solvent purity, deuterated solvent for NMR).

- Step 2 : Cross-validate with alternative techniques (e.g., FT-IR for functional groups; X-ray crystallography for definitive structural confirmation ).

- Step 3 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Optimize reaction conditions : Control temperature (25–40°C) to avoid over-alkylation.

- Use scavengers : Add molecular sieves to absorb excess HCl, minimizing undesired protonation of the piperazine ring .

- Monitor reaction progress : Employ TLC (silica gel, ninhydrin stain) or in-situ IR to track intermediate formation .

Q. How can the environmental impact of this compound be assessed?

- Methodological Answer :

- Biodegradability testing : Conduct OECD 301F assays to measure aerobic degradation in activated sludge.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine LC50/EC50 values .

- Computational modeling : Predict logP and bioaccumulation potential using QSAR tools like EPI Suite .

Q. What experimental designs are suitable for studying the compound’s receptor-binding kinetics?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on a sensor chip and measure real-time binding affinity (KD) under varying pH/temperature conditions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

- Control experiments : Include negative controls (e.g., non-target receptors) and replicate runs to ensure statistical validity .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent biological activity data across assays?

- Methodological Answer :

- Replicate studies : Perform triplicate experiments with independent batches to rule out batch variability.

- Assay standardization : Calibrate equipment (e.g., plate readers) and use reference compounds (e.g., known agonists/antagonists) .

- Meta-analysis : Compare results with published datasets for structurally analogous piperazine derivatives .

Q. What analytical methods differentiate this compound from its degradation products?

- Methodological Answer :

- Stability-indicating HPLC : Use a gradient elution (0.1% TFA in H2O/ACN) to separate degradation products. Validate method specificity via forced degradation (heat, light, oxidative stress) .

- High-resolution mass spectrometry (HRMS) : Identify degradation fragments via exact mass matching (e.g., loss of HCl or isopropyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.